

Application Note: High-Sensitivity Impurity Profiling of Dirithromycin using LC-MS/MS

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Compound of Interest

Compound Name: *Dirithromycin (Standard)*

Cat. No.: *B15558915*

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Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of impurities in dirithromycin drug substances. Dirithromycin, a semi-synthetic macrolide antibiotic, requires stringent impurity profiling to ensure its safety and efficacy. The described methodology leverages the high sensitivity and selectivity of modern mass spectrometry to separate and identify potential process-related impurities and degradation products. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control and drug development environments.

Introduction

Dirithromycin is a macrolide antibiotic derived from erythromycin, used to treat a variety of bacterial infections.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of dirithromycin is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory agencies require rigorous characterization and control of these impurities.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[4][5][6] This method allows for the detection and quantification of impurities at trace levels, even in complex matrices. This note describes a validated LC-MS/MS protocol for the comprehensive analysis of dirithromycin and its related substances.

Experimental Workflow

The overall process for dirithromycin impurity profiling involves sample preparation, LC separation, MS/MS detection, and subsequent data analysis for impurity identification and characterization.



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Caption: Experimental workflow for dirithromycin impurity profiling.

Detailed Protocols

Materials and Reagents

- Dirithromycin Reference Standard and sample batches
- Acetonitrile (ACN), HPLC or LC-MS grade
- 2-Propanol (IPA), HPLC grade
- Ammonium Acetate, analytical grade
- Formic Acid, LC-MS grade
- Water, deionized and filtered (18.2 MΩ·cm)

- Methanol (MeOH), HPLC grade

Sample Preparation

- Dilution Solvent Preparation: Prepare a mixture of Methanol and Acetonitrile (e.g., 30:70, v/v).
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Dirithromycin reference standard in the dilution solvent to achieve a final concentration of approximately 1 mg/mL.
- Sample Solution: Prepare the Dirithromycin API sample in the same manner as the standard solution.
- Sonication: Sonicate the solutions for 10 minutes to ensure complete dissolution.
- Filtration: Filter the solutions through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography Method

Parameter	Condition
Column	Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm)[7] [8]
Mobile Phase A	Ammonium Acetate solution (pH 8.5) in Water[7] [8]
Mobile Phase B	Acetonitrile / 2-Propanol mixture
Gradient	Optimized for separation of dirithromycin and its impurities
Flow Rate	0.8 mL/min[9]
Column Temperature	35°C
Injection Volume	10 µL
UV Detection (optional)	205 nm[8]

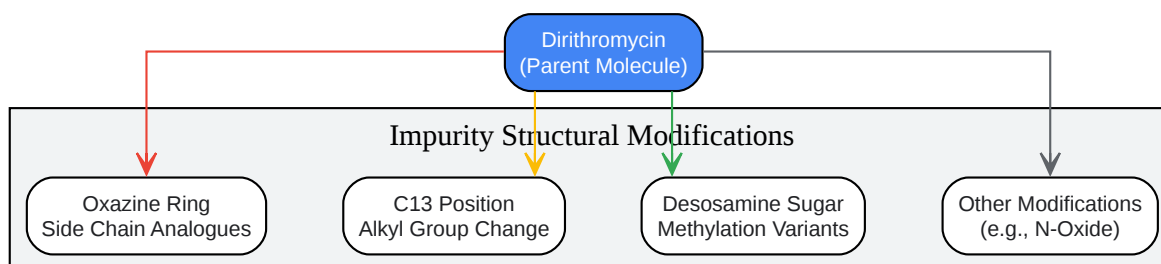
Mass Spectrometry Method

The analysis is performed on a triple quadrupole or ion trap mass spectrometer.[7][8]

Parameter	Condition
Ion Source	Electrospray Ionization (ESI)[7][8]
Polarity	Positive[7][8]
Scan Mode	Full Scan (for survey) and Product Ion Scan (for fragmentation)
Full Scan Range	m/z 150 - 1200
Ion Spray Voltage	3500 V[9]
Source Temperature	450°C[9]
Collision Gas	Argon
Collision Energy (CE)	Optimized for each impurity to achieve characteristic fragmentation

Results and Data Presentation

LC-MS/MS analysis of dirithromycin samples reveals several known and potential unknown impurities. The structures of nine impurities have been previously elucidated, showing modifications at various parts of the molecule.[7][8] These include changes to the oxazine ring side chain, the C13 position's alkyl group, and the desosamine sugar.[7][8]



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Caption: Structural relationship of dirithromycin and its impurities.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for dirithromycin and its commonly identified impurities. Retention times (RT) are approximate and may vary based on the specific LC system and conditions.

Compound Name	Molecular Formula	Molecular Weight	Approx. RT (min)	[M+H] ⁺ (Precursor Ion)	Key Product Ions (m/z)
Dirithromycin	C ₄₂ H ₇₈ N ₂ O ₁₄	835.07[2]	15.2	835.6	677.5, 158.1
Erythromycyl amine	C ₃₇ H ₇₀ N ₂ O ₁₂	734.97[2]	10.5	735.5	577.4, 158.1
Dirithromycin Impurity D	C ₄₁ H ₇₆ N ₂ O ₁₄	821.06[2]	13.8	821.6	663.5, 158.1
Dirithromycin N-Oxide	C ₄₂ H ₇₈ N ₂ O ₁₅	851.07	12.1	851.6	835.6, 677.5, 174.1
Anhydroerythromycin A	C ₃₇ H ₆₅ NO ₁₂	715.92	18.5	716.5	558.4, 158.1
N-demethylerythromycin A	C ₃₆ H ₆₅ NO ₁₃	719.91	11.2	720.5	576.4, 144.1

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the impurity profiling of dirithromycin. The protocol is suitable for identifying and characterizing known and unknown impurities, making it a valuable tool for quality control, stability testing, and forced degradation studies.[10][11] The use of high-resolution mass spectrometry can further aid in the structural elucidation of novel impurities.[12][13] This detailed application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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